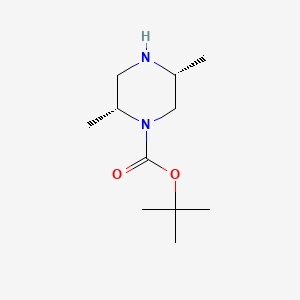

(2R,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Description

(2R,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1240586-48-4) is a chiral piperazine derivative featuring a tert-butyl carbamate protecting group and methyl substituents at the 2R and 5R positions. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol. The compound is widely used in pharmaceutical synthesis as a building block for chiral amines and as a precursor for VEGFR2 inhibitors and other bioactive molecules .

Key properties include:

- Stereochemistry: The (2R,5R) configuration confers distinct conformational rigidity, as evidenced by crystallographic studies of related ferrocene derivatives (dihedral angle: 24.3°) .

- Applications: Serves as an intermediate in reductive amination reactions and chiral ligand synthesis .

- Purity: Typically ≥95% (HPLC) for commercial samples .

Properties

IUPAC Name |

tert-butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660834 | |

| Record name | tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240586-48-4, 194032-43-4 | |

| Record name | 1,1-Dimethylethyl (2R,5R)-2,5-dimethyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240586-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl (2R,5R)-2,5-dimethyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194032-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2R,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 1240586-48-4) is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl ester group and two methyl substituents on the piperazine ring. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- Purity : 95%

- IUPAC Name : tert-butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate

- Boiling Point : 279.7°C

- Density : 0.97 g/cm³

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Potential

Research indicates that piperazine derivatives exhibit a variety of pharmacological activities, including:

- Antidepressant Effects : Compounds similar to piperazines have been studied for their ability to modulate neurotransmitter systems involved in mood regulation.

- Anticancer Activity : Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism of action for this compound may involve:

- Receptor Modulation : Interaction with serotonin and dopamine receptors has been suggested in related compounds.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of various piperazine derivatives. The findings indicated that modifications to the piperazine structure could enhance affinity for serotonin receptors, leading to improved antidepressant activity .

Study 2: Anticancer Properties

In vitro studies have shown that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative with structural similarities to this compound demonstrated significant inhibition of cell growth in breast cancer models .

Data Table: Biological Activities of Piperazine Derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Diastereomers

(2R,5S)-Isomer (CAS: 309915-46-6):

(2S,5R)-Isomer (CAS: 548762-66-9):

Substituted Piperazine Derivatives

4-Benzyl Derivatives

- (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1638744-26-9): Molecular Weight: 304.4 g/mol (C₁₈H₂₈N₂O₂). Impact of Benzyl Group: Enhances lipophilicity (logP ↑) and steric bulk, making it suitable for hydrophobic binding pockets in drug design .

(2R,5R)-4-Benzyl Analog (CAS: 1932790-00-5):

Hydroxymethyl-Substituted Derivatives

- (2R,5R)-5-(Hydroxymethyl)-2-methyl-piperazine-1-carboxylate (CAS: 1403898-64-5):

Trifluoromethyl-Benzoyl Derivatives

- 3,5-Dimethyl-4-(2-Trifluoromethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester :

Data Tables

Table 1. Comparative Physical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Substituent |

|---|---|---|---|---|

| (2R,5R)-Parent (1240586-48-4) | C₁₂H₂₂N₂O₂ | 226.32 | ≥95 | 2R,5R-methyl |

| (2R,5S)-Isomer (309915-46-6) | C₁₂H₂₂N₂O₂ | 226.32 | ≥97 | 2R,5S-methyl |

| (2S,5R)-4-Benzyl (1638744-26-9) | C₁₈H₂₈N₂O₂ | 304.40 | ≥95 | 4-Benzyl |

| (2R,5R)-5-Hydroxymethyl (1403898-64-5) | C₁₂H₂₂N₂O₃ | 242.32 | ≥95 | 5R-Hydroxymethyl |

Preparation Methods

Step 1: Boc Protection Under Mild Conditions

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). Janetka et al. (2003) demonstrated this step using dichloromethane (CH₂Cl₂) as the solvent at 0–20°C, achieving a 98% yield.

Reaction Conditions:

-

Solvent: CH₂Cl₂ (anhydrous).

-

Temperature: 0–20°C (controlled to prevent exothermic side reactions).

-

Base: Triethylamine (TEA) or dimethylaminopyridine (DMAP) to scavenge HCl byproducts.

Mechanistic Insight:

The Boc group selectively protects the less hindered nitrogen of the piperazine ring, with the stereochemistry of the 2,5-dimethyl groups retained due to the absence of ring-opening conditions.

Step 2: Hydrogenation for Side-Chain Functionalization

Following Boc protection, hydrogenation is employed to reduce intermediates or remove protecting groups. Janetka et al. utilized a Pd/C catalyst in a methanol-water system with ammonium formate as a hydrogen donor, yielding 97% of the desired product.

Optimized Parameters:

-

Catalyst: 10% Pd/C (wet, 50% w/w).

-

Solvent: Methanol:H₂O (9:1 v/v).

-

Temperature: 60–65°C under 3.5–4 bar H₂ pressure.

Critical Considerations:

-

Catalyst Loading: Excess Pd/C (5–10 wt%) ensures complete conversion of imine intermediates.

-

Stereochemical Integrity: The (2R,5R) configuration is preserved due to the heterogeneous catalytic environment, which minimizes epimerization.

Alternative Industrial-Scale Approaches

Continuous Flow Hydrogenation

A patent by WO2019193134A1 (2019) outlines a scalable process for analogous tert-butyl piperazine carboxylates, leveraging continuous flow reactors for imine hydrogenation. While developed for 2,2-dimethylpiperazine derivatives, the methodology is adaptable to (2R,5R) isomers with chiral catalyst modifications.

Key Innovations:

-

Reactor Design: Tubular reactors with immobilized Pd/C catalysts enhance mass transfer and reduce leaching.

-

Solvent System: Toluene-methanol mixtures improve solubility of Boc-protected intermediates.

-

Yield Enhancement: Distillation under reduced pressure (0.0035–0.0045 MPa) achieves >95% purity post-hydrogenation.

Resolution of Racemic Mixtures

Although not explicitly detailed in the cited sources, classical resolution techniques using chiral acids (e.g., tartaric acid) could isolate the (2R,5R) enantiomer from racemic Boc-protected mixtures. For example:

-

Salt Formation: Reacting the racemate with L-(+)-tartaric acid in ethanol selectively crystallizes the (2R,5R)-tartrate salt.

-

Recrystallization: Repeated recrystallization from denatured ethanol yields enantiomerically pure material.

Comparative Analysis of Synthetic Methods

Reaction Optimization Strategies

Solvent Effects on Boc Protection

Polar aprotic solvents (e.g., CH₂Cl₂, THF) favor Boc protection by stabilizing the transition state. However, THF may induce ring-opening side reactions in strained piperazines, making CH₂Cl₂ the preferred choice.

Catalyst Recycling in Hydrogenation

Pd/C catalysts are recoverable via filtration and reactivation (e.g., H₂ treatment at 200°C), reducing costs for large-scale production. Patent data indicate five reuse cycles with <5% activity loss.

Temperature Control

Exothermic hydrogenation requires precise temperature modulation:

Analytical Validation of (2R,5R) Configuration

Q & A

Q. What are the established synthetic routes for preparing (2R,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester, and how do reaction conditions impact yield?

- Methodological Answer : A common synthesis involves reacting cis-2,6-dimethylpiperazine with 2-(tert-butoxycarbonylimino)-2-phenylacetonitrile in tetrahydrofuran (THF) at 0°C for 2 hours, followed by solvent evaporation under reduced pressure . Key factors include:

- Temperature control : Lower temperatures (e.g., 0°C) minimize side reactions during Boc protection.

- Purification : Silica gel chromatography is typically employed to isolate the product, achieving yields up to 80% under optimized conditions .

- Critical Data : Molecular formula (C₁₁H₂₂N₂O₂), CAS 639068-43-2, and boiling point (not explicitly reported but inferred from similar Boc-protected piperazines) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Key signals include δ 1.46 ppm (tert-butyl protons) and δ 3.0–3.5 ppm (piperazine methyl groups). Stereochemical confirmation requires 2D NMR (e.g., NOESY) .

- Mass Spectrometry (LCMS) : Expected [M+H]⁺ at m/z 243 (after loss of the Boc group) .

- Infrared Spectroscopy (FT-IR) : Peaks at ~1700 cm⁻¹ confirm the carbonyl group of the Boc moiety .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity?

- Methodological Answer : The Boc group acts as a protective amine shield, enabling selective functionalization of the piperazine ring. Stability considerations:

- Acid Sensitivity : Boc deprotection occurs under mild acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid), leaving the dimethylpiperazine core intact .

- Steric Effects : The bulky tert-butyl group may hinder nucleophilic attacks at the carbamate site, favoring regioselective reactions .

Advanced Research Questions

Q. How does the stereochemistry of the (2R,5R) configuration affect physicochemical properties and downstream applications?

- Methodological Answer :

- Solubility : The axial dimethyl groups increase hydrophobicity compared to non-methylated analogs, impacting solubility in polar solvents (e.g., log P ≈ 2.1) .

- Reactivity : Steric hindrance from the methyl groups can slow alkylation or acylation at the piperazine nitrogen, necessitating optimized catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .

- Biological Interactions : The stereochemistry influences binding to chiral targets (e.g., enzymes), as shown in studies of similar Boc-protected piperazines in drug discovery .

Q. What catalytic systems enhance efficiency in cross-coupling reactions involving this compound?

- Methodological Answer :

- Palladium Catalysis : Suzuki-Miyaura couplings using Pd(PPh₃)₄ and microwave irradiation (100°C, 3 hours) achieve >90% yield when reacting with arylboronic esters .

- Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos systems enable C–N bond formation with aryl halides, though steric effects may require prolonged reaction times .

- Mechanistic Insight : The Boc group stabilizes intermediates via electron withdrawal, facilitating oxidative addition steps in catalytic cycles .

Q. What strategies mitigate challenges in Boc deprotection for complex derivatives?

- Methodological Answer :

- Acid Selection : HCl in 1,4-dioxane (4 M) selectively removes Boc without cleaving sensitive groups (e.g., benzyl ethers) .

- Side Reactions : Overexposure to strong acids can protonate the piperazine ring, leading to salt formation. Neutralization with aqueous NaHCO₃ post-deprotection minimizes this .

- Case Study : In a Pfizer patent, Boc deprotection under HCl/dioxane followed by neutralization yielded the free amine with >95% purity, critical for subsequent peptide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.